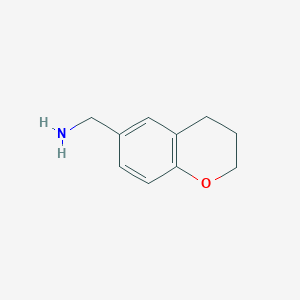

Chroman-6-ylmethylamine

Description

The exact mass of the compound Chroman-6-ylmethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chroman-6-ylmethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-6-ylmethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHMTTRMDOTDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CN)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594452 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55746-21-9 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55746-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chroman-6-ylmethylamine: Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic structure, forming the core of a diverse range of biologically active compounds, including flavonoids and tocopherols (Vitamin E). Its derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological activities, which encompass neuroprotective, anticancer, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of Chroman-6-ylmethylamine, a specific derivative of the chroman family, detailing its chemical structure, physicochemical properties, synthesis, and potential biological significance. While specific experimental data for Chroman-6-ylmethylamine is limited in publicly available literature, this guide consolidates known information on closely related analogues and the broader chroman class to provide a valuable resource for research and drug development.

Chemical Structure and Properties

Chroman-6-ylmethylamine, also known as (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine, possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, with an aminomethyl substituent at the 6-position.

Structure:

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| CAS Number | 55746-21-9 | [2] |

| Synonyms | (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine, 6-(Aminomethyl)chroman | [2] |

| Purity | ≥96% to ≥97% (Commercially available) | [2][3] |

| Predicted Melting Point | Data not available | |

| Predicted Boiling Point | Data not available | |

| Predicted pKa | Data not available (Expected to be basic due to the primary amine) | |

| Predicted Solubility | Data not available (Expected to have some solubility in organic solvents and acidic aqueous solutions) |

Spectroscopic Data:

Specific experimental spectroscopic data (NMR, IR, MS) for Chroman-6-ylmethylamine is not widely published. However, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the aliphatic protons of the dihydropyran ring.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the chroman core.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 163.22. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the dihydropyran ring.

Experimental Protocols

Synthesis of Chroman-6-ylmethylamine

Workflow for a Potential Synthesis of Chroman-6-ylmethylamine:

Caption: A potential synthetic workflow for Chroman-6-ylmethylamine.

Detailed Methodologies:

A more specific, multi-step synthesis can be adapted from the preparation of a related compound, (R)-2-(aminomethyl)-6-acetylchroman hydrochloride. This would involve:

-

Preparation of 6-Nitrochroman: Nitration of chroman at the 6-position using a nitrating agent such as nitric acid in sulfuric acid.

-

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (6-aminochroman) using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

-

Conversion to 6-Cyanochroman (Sandmeyer Reaction): The 6-aminochroman can be converted to the corresponding diazonium salt, which is then reacted with a cyanide salt (e.g., CuCN) to yield 6-cyranochroman.

-

Reduction of the Nitrile: The nitrile group of 6-cyranochroman can be reduced to the primary amine, Chroman-6-ylmethylamine, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Purification:

Purification of the final product would typically involve the following steps:

-

Extraction: After the reaction is complete, the product would be extracted from the reaction mixture using an appropriate organic solvent.

-

Washing: The organic layer would be washed with water and brine to remove any impurities.

-

Drying: The organic layer would be dried over an anhydrous salt such as sodium sulfate.

-

Solvent Removal: The solvent would be removed under reduced pressure.

-

Chromatography: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and the specific signaling pathways modulated by Chroman-6-ylmethylamine is currently lacking in the scientific literature.[1] However, the extensive research on the broader class of chroman derivatives provides a strong foundation for predicting its potential therapeutic applications.

Potential Biological Activities:

-

Neuroprotective Effects: Many chroman derivatives exhibit neuroprotective properties, suggesting that Chroman-6-ylmethylamine could be a candidate for investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]

-

Anticancer Activity: The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[1] Therefore, Chroman-6-ylmethylamine warrants evaluation for its cytotoxic effects against various cancer cell lines.

-

Antioxidant Properties: The chroman ring system is a key feature of antioxidants like Vitamin E. The presence of the amine group might modulate this antioxidant potential.

Potential Signaling Pathways:

Based on the known mechanisms of other chroman derivatives, Chroman-6-ylmethylamine could potentially modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

Caption: Hypothesized signaling pathways potentially modulated by Chroman-6-ylmethylamine.

Conclusion

Chroman-6-ylmethylamine is a structurally interesting derivative of the pharmacologically significant chroman family. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a comprehensive overview based on its chemical structure and the known characteristics of related compounds. The synthetic protocols and potential biological activities discussed herein offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other novel chroman derivatives. Further experimental investigation is warranted to fully elucidate the chemical properties and biological functions of Chroman-6-ylmethylamine.

References

Potential Mechanism of Action of Chroman-6-ylmethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-6-ylmethylamine serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. While the compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities, including neuroprotective, anticancer, and enzyme-inhibitory effects. This technical guide consolidates the current understanding of the potential mechanisms of action of chroman-based compounds, providing a foundation for future drug discovery and development efforts. The guide details potential molecular targets, associated signaling pathways, quantitative biological data, and comprehensive experimental protocols for the assays cited.

Introduction

The chroman nucleus, a core component of vitamin E (α-tocopherol), is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Its inherent antioxidant properties and structural rigidity make it an attractive starting point for the design of novel therapeutics. Chroman-6-ylmethylamine, featuring a reactive amine group, provides a key handle for the synthesis of a diverse library of derivatives with the potential to interact with various biological targets. This guide explores the plausible mechanisms through which these derivatives may exert their pharmacological effects.

Potential Mechanisms of Action

Based on the biological activities of various reported chroman derivatives, several potential mechanisms of action can be postulated for novel compounds synthesized from the Chroman-6-ylmethylamine scaffold. These mechanisms are primarily centered around neuroprotection and anticancer activity.

Neuroprotective Mechanisms

Chroman derivatives have shown significant promise in the context of neurodegenerative diseases. A key proposed mechanism involves the modulation of critical signaling pathways that govern neuronal survival and plasticity.

2.1.1. Activation of the ERK-CREB Signaling Pathway

One of the primary neuroprotective mechanisms attributed to chroman derivatives is the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade. This pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity.

-

Initiation: Certain chroman derivatives may interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), leading to the activation of upstream kinases.

-

MAPK Cascade: This triggers the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK (also known as MAPK).

-

CREB Phosphorylation: Activated ERK translocates to the nucleus and phosphorylates CREB at Ser133.

-

Gene Transcription: Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes. This leads to the increased expression of pro-survival and neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which enhance neuronal resilience against insults like oxidative stress and excitotoxicity.[1][2][3]

Caption: ERK-CREB Signaling Pathway Activation by Chroman Derivatives.

2.1.2. 5-HT1A Receptor Antagonism

Derivatives of chroman have been identified as potent ligands for the serotonin 5-HT1A receptor, often acting as antagonists.[4][5][6][7] The 5-HT1A receptor is a GPCR implicated in mood and anxiety disorders, and its modulation is a key strategy in the treatment of various central nervous system conditions.

-

Receptor Binding: Chroman derivatives can bind to the 5-HT1A receptor with high affinity. Molecular docking studies suggest that the chroman core and its substituents form favorable interactions within the receptor's binding pocket.[7][8]

-

Signal Transduction Blockade: As antagonists, these compounds block the binding of the endogenous ligand, serotonin, thereby preventing the activation of downstream signaling pathways. This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) levels.[9] This modulation of serotonergic neurotransmission can have therapeutic effects in neurological and psychiatric disorders.

Anticancer Mechanisms

The chroman scaffold is present in several compounds with demonstrated anticancer activity.[10][11][12][13] The potential mechanisms of action are multifaceted, often involving the induction of apoptosis and inhibition of key enzymes involved in cancer cell survival and proliferation.

2.2.1. Induction of Apoptosis

A primary mechanism by which chroman derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.

-

Modulation of Bcl-2 Family Proteins: Some chroman derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c initiates the caspase cascade. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave key cellular substrates, ultimately leading to cell death.[10]

-

p53-Dependent and -Independent Pathways: Chromene derivatives have been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[11] In p53-competent cells, some derivatives can increase p53 levels, leading to cell cycle arrest and apoptosis.[11] In other cases, apoptosis is induced without the involvement of p53.[11]

Caption: Induction of Apoptosis by Chroman Derivatives.

2.2.2. SIRT2 Inhibition

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a promising target in cancer therapy. Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[14][15][16][17][18][19][20][21][22]

-

Enzyme Binding: These derivatives bind to the active site of SIRT2, preventing the deacetylation of its substrates. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent inhibitory activity.[15][16]

-

Cellular Effects: The inhibition of SIRT2 in cancer cells leads to an increase in the acetylation of α-tubulin, which can disrupt microtubule function, leading to cell cycle arrest and ultimately, apoptosis. This mechanism suggests that chroman-based SIRT2 inhibitors could be valuable as anticancer agents.[14]

Quantitative Data

The following tables summarize the quantitative data for the biological activities of representative chroman derivatives from the cited literature.

Table 1: Anticancer Activity of Chroman Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Chromene derivative 2 | HT-29 (Colon) | MTT | > Doxorubicin | [13] |

| Chromene derivative 5 | HepG-2 (Liver) | MTT | > Doxorubicin | [13] |

| 4-Clpgc | K562 (Leukemia) | MTT | 102 ± 1.6 (72h) | [4] |

| Chromene derivative 1a | HCT-116 (Colon) | Not Specified | 0.45 µg/mL | [10] |

| Chromene derivative 2a | HCT116 (Colon) | Not Specified | 15 | [11] |

| Chromene derivative 2c | HCT116 (Colon) | Not Specified | 11 | [11] |

Table 2: Enzyme and Receptor Inhibition by Chroman Derivatives

| Compound Class | Target | Assay Type | IC50 / Ki (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Fluorometric | 1.5 | [15][16] |

| 4-oxochroman derivative (31n) | 5-HT1A Receptor | Radioligand Binding | Not specified (antagonist) | [4] |

| 5-hydroxy-4,7-dimethylcoumarin derivatives | 5-HT1A Receptor | Radioligand Binding | 0.3 - 1.0 nM (Ki) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of chroman derivatives on cancer cell lines.[13][23][24][25][26]

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HT-29, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chroman derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: MTT Assay Experimental Workflow.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is used to determine the binding affinity of chroman derivatives for the 5-HT1A receptor.[9][27][28][29][30][31]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and increasing concentrations of the unlabeled chroman derivative.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the chroman derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Western Blot Analysis for ERK and CREB Phosphorylation

This protocol is used to detect the phosphorylation status of ERK and CREB in response to treatment with chroman derivatives.[32][33][34][35][36]

-

Cell Treatment and Lysis: Treat neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) with the chroman derivative for various time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated CREB (p-CREB), and total CREB.

-

Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Chroman-6-ylmethylamine is a valuable starting material for the synthesis of a wide array of biologically active molecules. The derivatives of this scaffold have demonstrated significant potential as neuroprotective and anticancer agents. The proposed mechanisms of action, including the modulation of the ERK-CREB signaling pathway, 5-HT1A receptor antagonism, induction of apoptosis, and SIRT2 inhibition, provide a strong rationale for the continued exploration of this chemical class in drug discovery. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the therapeutic potential of novel chroman-based compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance them towards clinical development.

References

- 1. Activation of Extracellular Signal-Regulated Kinase 2 and cAMP Response Element-Binding Protein in Cultured Neurons by the Macrocyclic Ellagitannin Oenothein B [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]

- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. benchchem.com [benchchem.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 29. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. resources.revvity.com [resources.revvity.com]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. bio-protocol.org [bio-protocol.org]

- 35. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Chroman-6-ylmethylamine and its Analogs

Disclaimer: Direct, in-depth research on the specific biological activity of Chroman-6-ylmethylamine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader chroman scaffold, which serves as the foundational structure for Chroman-6-ylmethylamine. This information is intended to provide a predictive framework for its potential pharmacological profile for researchers, scientists, and drug development professionals.

Introduction to the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules of significant medicinal interest.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects.[2] The structural rigidity of the chroman ring system, combined with the potential for diverse substitutions, makes it an attractive scaffold for the design of novel therapeutic agents. This guide will focus on the biological activities of chroman derivatives, with a particular emphasis on analogs of 6-aminochroman, to inform on their potential therapeutic applications.[1]

Neuroprotective Activity of Chroman Derivatives

Chroman derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[2] A key area of investigation is the inhibition of cholinesterase enzymes and monoamine oxidases (MAOs).[1]

Monoamine oxidase (MAO) is a crucial enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders.[3] Chromone derivatives, which share the core chroman structure, have been identified as potent and reversible inhibitors of human MAO-B.[4]

Quantitative Data on MAO Inhibition by Chroman Analogs

| Compound Class | Specific Compound | Target | IC₅₀/Kᵢ | Reference |

| Chromone 3-phenylcarboxamides | N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Kᵢ = 55 nM | [4] |

| N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Kᵢ = 17 nM | [4] | |

| N-(3′-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Kᵢ = 31 nM | [4] | |

| C6-benzyloxy substituted chromones | 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | IC₅₀ = 2.8 nM | [3] |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | IC₅₀ = 3.7 nM | [3] | |

| Chroman-4-one | 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | IC₅₀ = 3.23 µM | [5] |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | IC₅₀ = 13.97 µM | [5] |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for conditions such as Alzheimer's disease.[6]

Quantitative Data on Cholinesterase Inhibition by Chroman Analogs

| Compound Class | Specific Compound | Target | IC₅₀ (µM) | Reference |

| Coumarin-piperazine hybrids | 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | AChE | 2.42 | [7] |

| Chromone-derived aminophosphonates | Compound 4j | AChE | 0.103 | [8] |

Anticancer Activity of Chroman Derivatives

Several chroman derivatives have demonstrated promising anticancer activity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer progression.[2]

Quantitative Data on Anticancer Activity of Chroman Analogs

| Compound Class | Specific Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6-Amino-2-styrylchromones | 3,4,5-tri-OCH₃ substituted | HT-29 (Colon) | 28.9 | [1] |

| 4-NO₂ substituted | HT-29 (Colon) | 45.2 | [1] | |

| 4-Br substituted | HT-29 (Colon) | 69.8 | [1] | |

| 4-Cl substituted | HT-29 (Colon) | 72.4 | [1] | |

| 5-Fluorouracil (control) | HT-29 (Colon) | 35.7 | [1] | |

| Spiro-thiadiazole derivatives | Compound 1 | RXF393 (Renal) | 7.01 | [9] |

| Compound 1 | LOX IMVI (Melanoma) | 9.55 | [9] | |

| Compound 1 | HT29 (Colon) | 24.3 | [9] | |

| Doxorubicin (control) | RXF393 (Renal) | 13.54 | [9] | |

| Doxorubicin (control) | LOX IMVI (Melanoma) | 6.08 | [9] | |

| Doxorubicin (control) | HT29 (Colon) | 13.50 | [9] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μl of culture medium.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.[10]

-

Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 μl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

-

Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 μl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.

Ellman's method is a widely used colorimetric assay for measuring the activity of cholinesterases and for screening potential inhibitors.[6]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 8.0), the test compound at different concentrations, and the enzyme solution (AChE or BuChE).[1][6]

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.[1]

-

Initiation of Reaction: Initiate the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate (acetylthiocholine or butyrylthiocholine iodide).[1]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm over time using a microplate reader.[6]

-

Calculation: The rate of the reaction is determined by the change in absorbance per unit of time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[6]

Signaling Pathways and Visualizations

The biological effects of chroman derivatives are mediated through the modulation of various intracellular signaling pathways.[2] Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

Several signaling pathways have been implicated in the neuroprotective effects of chroman derivatives, including the Nrf2/HO-1 and CREB-BDNF pathways.[[“]][[“]]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. consensus.app [consensus.app]

- 12. consensus.app [consensus.app]

Identifying Therapeutic Targets for Chroman-6-ylmethylamine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Chroman-6-ylmethylamine is limited in publicly available literature. This guide provides a comprehensive overview of the therapeutic targets identified for structurally related chroman derivatives. The presented data and methodologies can serve as a foundational resource for initiating research and development programs for Chroman-6-ylmethylamine.

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. This technical guide consolidates the current understanding of the therapeutic targets of chroman derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate further drug discovery and development efforts in this area.

Quantitative Data Summary

The biological activity of various chroman derivatives has been quantified against several therapeutic targets. The following tables summarize the inhibitory concentrations (IC₅₀) and other relevant metrics for different classes of chroman compounds.

Table 1: Anticancer Activity of Chroman Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Potential Target(s) | Reference |

| 6-Amino-2-styrylchromones | 3,4,5-tri-OCH₃ substituted | HT-29 (Colon) | 28.9 | Not specified | [1] |

| " | 4-NO₂ substituted | HT-29 (Colon) | 45.2 | Not specified | [1] |

| " | 4-Br substituted | HT-29 (Colon) | 69.8 | Not specified | [1] |

| " | 4-Cl substituted | HT-29 (Colon) | 72.4 | Not specified | [1] |

| " | 4-F substituted | HT-29 (Colon) | 85.3 | Not specified | [1] |

| Spiro-benzo-chromene | Hydrazine derivative (Compound 33) | Not specified | 1.2 | EGFR | [2] |

| " | Compound 33 | Not specified | 2.6 | B-RAF | [2] |

| 4-Aryl-4H-chromenes | 6-methyl-3-nitro-4-(piperidin-1-yl)phenyl derivative (Compound 74) | Hep2 | 0.75 | Not specified | [2] |

| " | " | A549 | 4 | Not specified | [2] |

| " | " | HeLa | 9 | Not specified | [2] |

Table 2: Enzyme Inhibitory Activity of Chroman Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Alkoxylated 6H-benzo[c]chromen-6-one | Derivative 1f | Phosphodiesterase II (PDE2) | 3.67 ± 0.47 | [3][4] |

| Chromone-lipoic acid conjugate | Compound 19 | Butyrylcholinesterase (BuChE) | 7.55 | [5] |

| Chromone-2-carboxamido-alkylamines | Compound 37 | Acetylcholinesterase (AChE) | 0.09 | [6] |

| Chroman-4-one derivatives | 2-pentyl, 6-chloro, 8-bromo substituted | Sirtuin 2 (SIRT2) | Low micromolar range | [7][8] |

| Chroman-4-ol | gem-dimethyl substituted | Butyrylcholinesterase (eqBuChE) | 2.9 - 7.3 | [9] |

| Chroman-4-amine | gem-dimethyl substituted | Butyrylcholinesterase (eqBuChE) | 7.6 - 67 | [9] |

Table 3: Neuroprotective Activity of Chroman Derivatives

| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Potential Target(s) | Reference |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | BL-M | Glutamate-induced excitotoxicity | 16.95 | NMDA Receptor | [10] |

| " | BL-M | NMDA-induced excitotoxicity | Not specified | NMDA Receptor | [10] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key assays used in the evaluation of chroman derivatives.

MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test chroman derivatives and control compounds. A vehicle control (e.g., DMSO) should be included.[11]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[1][11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]

Butyrylcholinesterase (BuChE) Inhibition Assay

This spectrophotometric method, modified from Ellman's method, is used to measure the inhibitory activity of compounds against BuChE.

-

Reaction Mixture Preparation: The reaction mixture should contain 145 µL of 100 mM potassium phosphate buffer (pH 8.0), 20 µL of the test compound solution at different concentrations, and 20 µL of BuChE enzyme solution.[1]

-

Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.[1]

-

Substrate Addition: The reaction is initiated by adding 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of 10 mM butyrylthiocholine iodide (BTCI).[1]

-

Absorbance Measurement: The absorbance is monitored continuously at 412 nm to measure the formation of the yellow 5-thio-2-nitrobenzoate anion. The rate of reaction is calculated, and the IC₅₀ value is determined.

Phosphodiesterase 2 (PDE2) Inhibition Assay

This assay assesses the inhibitory potential of compounds against the PDE2 enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of purified PDE2 enzyme and the substrate (cAMP or cGMP).

-

Reaction Mixture: In a microplate, combine the PDE2 enzyme, the test compound at various concentrations, and a buffer solution.

-

Initiation: Initiate the reaction by adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination and Detection: Terminate the reaction and measure the amount of remaining substrate or the product formed (AMP or GMP) using a suitable detection method, such as a commercially available assay kit. The IC₅₀ value is then calculated.[3][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic potential of chroman derivatives.

General workflow for therapeutic target identification.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.uevora.pt [dspace.uevora.pt]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Preliminary In Vitro Evaluation of Chroman Derivatives: A Technical Guide

Disclaimer: Publicly available research specifically detailing the in vitro evaluation of Chroman-6-ylmethylamine is limited. This guide, therefore, provides a comprehensive overview based on the evaluation of structurally related chroman derivatives to offer a predictive framework for its potential pharmacological profiling. The methodologies and data presented are synthesized from studies on the broader class of chroman compounds.

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure present in numerous biologically active molecules, both natural and synthetic.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[1][4] This technical guide outlines common in vitro assays, presents exemplary data from various chroman analogs, and details the experimental protocols relevant to the preliminary evaluation of a novel chroman derivative like Chroman-6-ylmethylamine.

Data Presentation: Biological Activities of Chroman Derivatives

The following tables summarize quantitative data from in vitro studies on various chroman derivatives, illustrating their potential in different therapeutic areas.

Table 1: Anticancer Activity of Chroman Derivatives

| Compound Class | Specific Derivative | Cell Line | Activity Metric (IC₅₀) | Reference |

| 3-Benzylidenechroman-4-ones | Compound with 7-hydroxy and 3-bromo-4-hydroxy-5-methoxy substitutions | K562 (Erythroleukemia) | ≤ 3.86 µg/mL | [5] |

| 3-Benzylidenechroman-4-ones | Compound with 7-hydroxy and 3-bromo-4-hydroxy-5-methoxy substitutions | MDA-MB-231 (Breast Cancer) | ≤ 3.86 µg/mL | [5] |

| 3-Benzylidenechroman-4-ones | Compound with 7-hydroxy and 3-bromo-4-hydroxy-5-methoxy substitutions | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [5] |

| 6-Amino-2-styrylchromones | 4-Nitro substitution on styryl ring | HT-29 (Colon Cancer) | 45.2 µM | [2] |

| 6-Amino-2-styrylchromones | 3,4,5-Trimethoxy substitution on styryl ring | HT-29 (Colon Cancer) | 28.9 µM | [2] |

| Chroman-4-one Derivative | 3-Pyridyl substituted chroman-4-one (6f) | MCF-7 (Breast Cancer) | Significant antiproliferative effect at 10 µM | [6] |

| Chroman-4-one Derivative | 3-Pyridyl substituted chroman-4-one (6f) | A549 (Lung Carcinoma) | Significant antiproliferative effect at 10 µM | [6] |

| Flavanone/Chromanone Derivatives | Three promising derivatives | Colon Cancer Cell Lines | 10 - 30 µM | [7] |

Table 2: Enzyme Inhibitory Activity of Chroman Derivatives

| Compound Class | Target Enzyme | Specific Derivative | Activity Metric (IC₅₀) | Reference |

| Chroman-4-one Derivative | Sirtuin 2 (SIRT2) | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | [8] |

| gem-Dimethylchroman-4-ol | Butyrylcholinesterase (BuChE) | Family of derivatives | 2.9 - 7.3 µM | [9] |

| gem-Dimethylchroman-4-amine | Butyrylcholinesterase (BuChE) | Library of derivatives | 7.6 - 67 µM | [9] |

Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

| Compound Class | Activity Metric (MIC) Range | Target Organisms | Reference |

| Chroman-4-ones & Homoisoflavonoids | 64 to 1024 µg/mL | Bacteria and Fungi (including Candida species) | [10] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vitro findings. Below are protocols for key assays used to evaluate chroman derivatives.

Cytotoxicity Assessment: MTT Assay

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[2]

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Culture: Human cancer cells (e.g., HT-29 colon adenocarcinoma) are cultured in an appropriate medium like DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the chroman derivative. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

-

Enzyme Inhibition Assay: Sirtuin 2 (SIRT2)

This protocol is used to identify and characterize inhibitors of the SIRT2 enzyme, which is implicated in neurodegenerative diseases.[8][11]

-

Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme. Inhibition of the enzyme results in a lower rate of deacetylation and a reduced fluorescent signal.[11]

-

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing SIRT2 enzyme, a fluorescently labeled peptide substrate, and NAD⁺ in an assay buffer.

-

Compound Addition: The test chroman derivatives are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

-

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.[12][13]

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide. The amount of NO is measured indirectly by quantifying its stable end product, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]

-

Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test chroman derivatives for 1-2 hours.[12]

-

Stimulation: Cells are then stimulated with LPS (e.g., 0.5-1 µg/mL) to induce NO production and incubated for approximately 24 hours.[12][13]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

-

Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]

-

Incubation & Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark, and the absorbance is measured at 540 nm.[12]

-

Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve, and the inhibitory effect of the compound is determined.

-

Mandatory Visualizations

Experimental & Logical Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.uevora.pt [dspace.uevora.pt]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Neuroprotective Potential of Chroman Derivatives: A Technical Overview

Disclaimer: This technical guide explores the neuroprotective effects of the broader class of chroman derivatives. Despite focused searches, no specific peer-reviewed studies detailing the neuroprotective properties of Chroman-6-ylmethylamine were identified at the time of this writing. The data, experimental protocols, and pathways described herein are based on research conducted on structurally related chroman compounds and are intended to provide a foundational understanding of their potential therapeutic applications in neurodegenerative diseases for researchers, scientists, and drug development professionals.

Introduction

Chroman derivatives, characterized by a dihydropyran ring fused to a benzene ring, have emerged as a promising scaffold in the development of novel neuroprotective agents. Their structural versatility allows for modifications that can influence their antioxidant, anti-inflammatory, and signaling pathway modulation properties. This guide summarizes key findings from preclinical studies on various chroman derivatives, detailing their neuroprotective efficacy, underlying mechanisms of action, and the experimental methodologies employed.

Quantitative Data on Neuroprotective Effects of Chroman Derivatives

The following table summarizes the in vitro neuroprotective activity of selected chroman derivatives from various studies. These compounds have been evaluated in cellular models of neuronal damage, often induced by oxidative stress or excitotoxicity.

| Compound Class | Specific Derivative | In Vitro Model | Neuroprotective Endpoint | Efficacy (EC50/IC50) | Reference |

| Isoxazole-substituted Chromans | 3-aryl-5-(chroman-5-yl)-isoxazoles | HT22 neuronal cells (glutamate-induced oxidative stress) | Inhibition of cell death | ~0.3 µM | [1] |

| Chroman Amide Derivatives | [(3,4-dihydro-6-hydroxy-2,5,7,8- tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole | Not specified | Antioxidant activity, modulation of PI3K/Akt and Nrf2/ARE pathways | Data not quantified in abstract | [2] |

| 1,2-Dithiolane/Chroman Hybrids | Analogue with 1,2,4-oxadiazole moiety | HT22 hippocampal neurons (glutamate-induced oxidative stress) | Inhibition of oxidative stress-induced cell death | Improved activity over parent compounds (specific values not provided in abstract) | [3] |

| Chromone Derivatives | Diaportheones | Human neuroblastoma SH-SY5Y cells (Amyloid-β and H2O2-induced toxicity) | Inhibition of amyloid-β aggregation, neuroprotection | 74-80% inhibition of aggregation | [4] |

Key Signaling Pathways in Chroman-Mediated Neuroprotection

Several signaling pathways are implicated in the neuroprotective effects of chroman derivatives. These pathways are central to neuronal survival, antioxidant defense, and the inflammatory response.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway by neuroprotective chroman derivatives can lead to the inhibition of apoptotic proteins and the promotion of pro-survival gene expression.

Caption: PI3K/Akt signaling pathway activated by chroman derivatives.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Certain chroman derivatives can induce the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes.

Caption: Nrf2/ARE antioxidant response pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the neuroprotective effects of chroman derivatives.

In Vitro Neuroprotection Assay (HT22 Cell Line)

This assay is frequently used to screen compounds for protection against glutamate-induced oxidative stress, a key mechanism in neuronal cell death.

1. Cell Culture and Treatment:

-

Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test chroman derivative for a specified period (e.g., 1-2 hours).

-

Glutamate (e.g., 5 mM) is then added to induce oxidative stress and cell death.

2. Assessment of Cell Viability (MTT Assay):

-

After a 24-hour incubation with glutamate, the medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[5]

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Models of Neurodegeneration

Animal models are essential for evaluating the therapeutic potential of neuroprotective compounds in a whole-organism context.

1. Scopolamine-Induced Amnesia Model (Rodents):

-

This model is used to assess the effects of compounds on learning and memory deficits.

-

Animals (mice or rats) are treated with the test chroman derivative orally or via injection.

-

After a set period, amnesia is induced by administering scopolamine, a muscarinic receptor antagonist.[6]

-

Cognitive function is then assessed using behavioral tests such as the Morris water maze or passive avoidance test.

2. Amyloid-β Infusion Model (Rodents):

-

This model mimics some of the pathological features of Alzheimer's disease.

-

Amyloid-β peptides are infused directly into the brain of the animals.[7]

-

The test chroman derivative is administered before, during, or after the infusion.

-

Neuroprotective effects are evaluated through behavioral tests, histological analysis of brain tissue (e.g., for plaque deposition and neuronal loss), and biochemical markers of inflammation and oxidative stress.

Conclusion

The available evidence strongly suggests that the chroman scaffold is a valuable starting point for the development of novel neuroprotective agents. Derivatives of this class have demonstrated efficacy in various in vitro models of neuronal injury, primarily through mechanisms involving antioxidant activity and the modulation of key cell survival pathways. While specific data on Chroman-6-ylmethylamine is currently lacking, the broader family of chroman compounds holds significant promise for the treatment of neurodegenerative diseases. Further research, including in vivo efficacy and safety studies, is warranted to translate these preclinical findings into clinical applications.

References

- 1. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessment of Chroman-6-ylmethylamine's Antioxidant Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the antioxidant capacity of Chroman-6-ylmethylamine. While specific quantitative data for this particular compound is not extensively available in publicly accessible literature, this guide outlines the standard experimental protocols and data presentation formats relevant to chroman derivatives. The information herein is intended to equip researchers with the necessary tools to evaluate the antioxidant potential of Chroman-6-ylmethylamine and similar molecules.

Core Concepts in Antioxidant Capacity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by scavenging free radicals or by upregulating endogenous antioxidant defense mechanisms. Chroman derivatives, structurally related to Vitamin E, are a class of compounds that have shown significant promise as antioxidants. The assessment of their capacity to combat oxidative stress is a critical step in the drug discovery and development process.

Quantitative Data on Antioxidant Capacity of Chroman Derivatives

The antioxidant capacity of a compound is typically quantified using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the radical activity, or as Trolox equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes representative antioxidant activities of various chroman and coumarin derivatives from different studies. It is important to note that direct comparison of absolute values across different studies should be undertaken with caution due to variations in experimental conditions.

| Compound/Derivative Class | Assay | IC50 / Activity | Standard | Reference |

| 4-hydroxy-chromene-2-one derivatives | DPPH Radical Scavenging | IC50 = 8.62 µg/mL (BHT, 30 min) | Ascorbic Acid, BHT | [1] |

| 4-hydroxy-chromene-2-one derivatives | Lipid Peroxidation Inhibition | I50 < 3.90 µg/mL (24h) | BHT | [1] |

| N-arylsubstituted-chroman-2-carboxamides | Lipid Peroxidation Inhibition | 25-40 times more potent than Trolox | Trolox | [2] |

| N-arylsubstituted-chroman-2-carboxamides | DPPH Radical Scavenging | Comparable to Trolox | Trolox | [2] |

| 6-Amino-6-deoxy-L-ascorbic acid | ABTS Assay | IC50 = 4.45 µg/mL | L-ascorbic acid | [3] |

| 6-Amino-6-deoxy-L-ascorbic acid | DPPH Assay | IC50 = 3.87 µg/mL | L-ascorbic acid | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of Chroman-6-ylmethylamine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical, yellow-colored diphenyl-picrylhydrazine.[4] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (Chroman-6-ylmethylamine)

-

Standard antioxidant (e.g., Trolox or Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

-

Measure the absorbance at approximately 517 nm using a microplate reader.[5]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.[6]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS)

-

Test compound (Chroman-6-ylmethylamine)

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.[7]

-

Dilute the ABTS•+ solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Prepare various concentrations of the test compound and the standard antioxidant.

-

Add a small volume of the test compound or standard to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[7]

-

Measure the absorbance at 734 nm.[6]

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8]

Materials:

-

Fluorescein (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - radical generator

-

Phosphate buffer (pH 7.4)

-

Test compound (Chroman-6-ylmethylamine)

-

Standard antioxidant (Trolox)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare working solutions of fluorescein, AAPH, test compound, and Trolox in phosphate buffer.

-

In a 96-well black microplate, add the fluorescein solution to each well.

-

Add the test compound or Trolox standard to the respective wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C. Readings are typically taken every 1-5 minutes for up to 2 hours.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank.

-

The results are expressed as Trolox equivalents (TE).

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Materials:

-

Source of lipids (e.g., brain homogenate, linoleic acid emulsion)

-

Oxidizing agent (e.g., FeSO4, H2O2)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Test compound (Chroman-6-ylmethylamine)

-

Standard antioxidant (e.g., BHT)

-

Water bath

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a lipid-rich medium (e.g., tissue homogenate).

-

Induce lipid peroxidation by adding an oxidizing agent in the presence and absence of the test compound or standard.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the samples and collect the supernatant.

-

Add TBA reagent to the supernatant and heat in a boiling water bath (95-100°C) for a specific duration (e.g., 15-60 minutes) to develop the color.

-

Cool the samples and measure the absorbance of the pink-colored adduct at ~532 nm.

-

The percentage of inhibition of lipid peroxidation is calculated.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Antioxidant Response Pathway

Many chroman and coumarin derivatives exert their antioxidant effects not only by direct radical scavenging but also by activating the Keap1-Nrf2 signaling pathway.[8] This pathway is a major regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress or certain activators like some chroman derivatives, Keap1 undergoes a conformational change, releasing Nrf2.[8] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[8] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[8]

Caption: Keap1-Nrf2 antioxidant response pathway activation.

Experimental Workflow: DPPH Assay

The following diagram illustrates the typical workflow for conducting a DPPH radical scavenging assay.

Caption: Workflow for the DPPH antioxidant assay.

Experimental Workflow: ORAC Assay

The diagram below outlines the key steps involved in the ORAC assay.

Caption: Workflow for the ORAC antioxidant assay.

Conclusion

The assessment of the antioxidant capacity of Chroman-6-ylmethylamine is a multi-faceted process that involves a combination of in vitro assays to determine its radical scavenging and protective abilities. While direct quantitative data for this specific molecule is limited, the established protocols for DPPH, ABTS, ORAC, and lipid peroxidation assays provide a robust framework for its evaluation. Furthermore, understanding the potential modulation of the Keap1-Nrf2 signaling pathway can offer deeper insights into its mechanism of action. This guide serves as a foundational resource for researchers to design and execute experiments aimed at characterizing the antioxidant profile of Chroman-6-ylmethylamine and other novel chroman derivatives.

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Chroman-6-ylmethylamine: A Potential Monoamine Oxidase Inhibitor for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitters in the central nervous system, making them a key target in the development of therapeutics for neurodegenerative and psychiatric disorders. This technical guide explores the potential of chroman-6-ylmethylamine as a monoamine oxidase inhibitor. While direct inhibitory data for chroman-6-ylmethylamine is not extensively available in peer-reviewed literature, the broader class of chroman derivatives has demonstrated significant promise in the inhibition of both MAO-A and MAO-B isoforms. This document provides a comprehensive overview of the structure-activity relationships within the chroman scaffold, detailed experimental protocols for the in vitro assessment of MAO inhibition, and a summary of the inhibitory activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into chroman-6-ylmethylamine and its analogues as potential therapeutic agents.

Introduction to Monoamine Oxidase and its Therapeutic Relevance

Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[1] The dysregulation of monoamine neurotransmitter levels is implicated in the pathophysiology of several neurological and psychiatric conditions.

Selective inhibitors of MAO-A are primarily utilized as antidepressants and anxiolytics, while selective MAO-B inhibitors have shown efficacy in the treatment of Parkinson's disease and have been investigated for their potential in managing Alzheimer's disease.[1] The development of reversible and selective MAO inhibitors is an active area of research, aiming to minimize the side effects associated with earlier generations of non-selective and irreversible inhibitors.[1]

The chroman scaffold, a core structural motif in many natural and synthetic compounds, has emerged as a promising framework for the design of novel MAO inhibitors. Various derivatives of chromone and chroman-4-one have been synthesized and evaluated for their MAO inhibitory activity, with some exhibiting potent and selective inhibition of either MAO-A or MAO-B.

The Chroman Scaffold: A Privileged Structure for MAO Inhibition

While specific data on chroman-6-ylmethylamine remains to be fully elucidated in the public domain, the analysis of structurally related chroman derivatives provides valuable insights into the potential of this chemical class. The following tables summarize the reported in vitro monoamine oxidase inhibitory activities of various chroman-based compounds.

Table 1: In Vitro MAO-A Inhibitory Activity of Selected Chroman Derivatives

| Compound | Modification | IC50 (µM) | Ki (µM) | Selectivity Index (SI) vs. MAO-B | Reference |

| 5-hydroxy-2-methyl-chroman-4-one | - | 13.97 | - | 0.23 | [2] |

| (E)-1-(Benzo[d][3][4]dioxol-5-yl)-3-(4-ethylphenyl)prop-2-en-1-one | Chalcone Derivative | 0.029 | - | - | [1] |